![molecular formula C13H10N6 B14167989 7-Benzyl-7h-[1,2,4]triazolo[3,4-i]purine CAS No. 4022-95-1](/img/structure/B14167989.png)
7-Benzyl-7h-[1,2,4]triazolo[3,4-i]purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Benzyl-7h-[1,2,4]triazolo[3,4-i]purine is a tricyclic compound that belongs to the class of fused triazoles. These compounds are known for their wide range of biological activities, including significant antitumor and antiviral properties . The structure of this compound is characterized by a benzyl group attached to a triazolopurine core, making it a compound of interest in various scientific research fields .
Métodos De Preparación
The synthesis of 7-Benzyl-7h-[1,2,4]triazolo[3,4-i]purine typically involves a multistep process starting from ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate . The key steps include:
Formation of Formamidine: Treatment with benzylamine in ethanol in the presence of anilinium hydrochloride.
Cyclization: Cyclization of the formamidine in the presence of aqueous KOH to form 5-amino-1-benzyl-4-cyanoimidazole.
Conversion to Iminopurine: Conversion to 1-amino-9-benzyl-6-iminopurine by treatment with HC(OEt)3 and Ac2O followed by reaction with hydrazine hydrate.
Final Cyclization: Heating with diethoxymethyl acetate (DEMA) to obtain this compound.
Análisis De Reacciones Químicas
7-Benzyl-7h-[1,2,4]triazolo[3,4-i]purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include diethoxymethyl acetate for cyclization and various oxidizing and reducing agents for other transformations. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
7-Benzyl-7h-[1,2,4]triazolo[3,4-i]purine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Investigated for its potential as a biological probe due to its fluorescent properties.
Medicine: Studied for its antitumor and antiviral activities, making it a candidate for drug development.
Mecanismo De Acción
The mechanism of action of 7-Benzyl-7h-[1,2,4]triazolo[3,4-i]purine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes, such as glycogen synthase kinase-3 (GSK-3), which plays a role in various cellular processes . The compound’s ability to bind to these targets and modulate their activity is key to its biological effects .
Comparación Con Compuestos Similares
7-Benzyl-7h-[1,2,4]triazolo[3,4-i]purine can be compared with other similar compounds, such as:
7H-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Known for its antitumor properties.
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with significant biological activities.
The uniqueness of this compound lies in its specific structure and the presence of the benzyl group, which imparts distinct biological properties .
Propiedades
Número CAS |
4022-95-1 |
|---|---|
Fórmula molecular |
C13H10N6 |
Peso molecular |
250.26 g/mol |
Nombre IUPAC |
7-benzyl-[1,2,4]triazolo[3,4-f]purine |
InChI |
InChI=1S/C13H10N6/c1-2-4-10(5-3-1)6-18-7-14-11-12(18)15-8-19-9-16-17-13(11)19/h1-5,7-9H,6H2 |
Clave InChI |
SUSIRXYDFDUCJF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C=NC3=C2N=CN4C3=NN=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


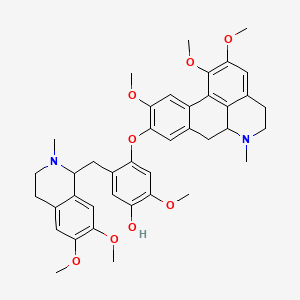
![3-(Chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B14167916.png)
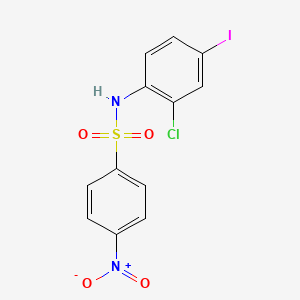
![2-Phenyl-4-propylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B14167923.png)
![1-benzyl-1,9-diazaspiro[5.5]undecane;2,2,2-trifluoroacetic acid](/img/structure/B14167926.png)
![4-(3-Nitrophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-thiazole](/img/structure/B14167932.png)
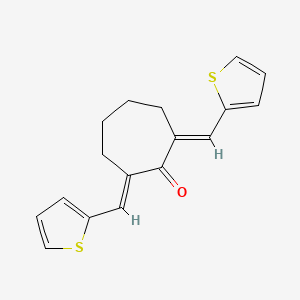
![(3Ar,3bs,5ar,6s,8br)-6-acetyl-3a,5a-dimethyl-3a,3b,4,5,5a,6,7,8b,9,10-decahydrodicyclopenta[a,f]naphthalen-2(3h)-one](/img/structure/B14167949.png)
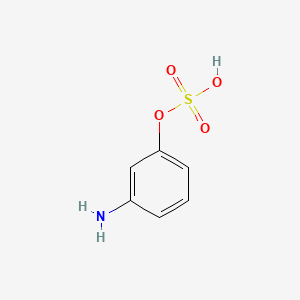
![methyl 3-{[(4-ethylpiperazin-1-yl)acetyl]amino}-1H-indole-2-carboxylate](/img/structure/B14167961.png)
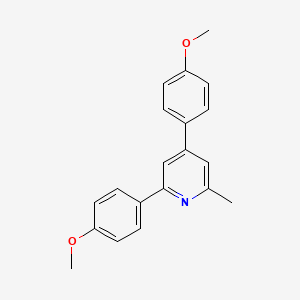
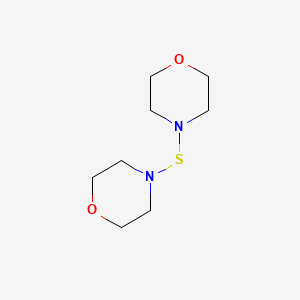
![3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B14167987.png)
![2-[(1-Hydroxy-2-methylpropan-2-yl)iminomethyl]phenol](/img/structure/B14167996.png)
